3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Phenylpropanoic Acid: The final step involves coupling the pyrrolidine and trifluoromethyl intermediates with phenylpropanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with pharmacological properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: Shares the pyrrolidine and trifluoromethyl groups but differs in the presence of a boronic acid moiety.
Phenylboronic acid derivatives: Similar in structure but with variations in functional groups and applications.
Uniqueness
3-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16F3NO2 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-5-3-4-10(8-11)12(13(19)20)9-18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9H2,(H,19,20) |
InChI Key |
XNIVNGDABUWWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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